molecular formula C13H16O3 B2381651 methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate CAS No. 1142223-08-2

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No.: B2381651
CAS No.: 1142223-08-2
M. Wt: 220.268
InChI Key: PXBFBXFVUPMAJK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocycles : Methyl 3-cyclopropyl-3-oxopropanoate, closely related to our compound of interest, has been used in the synthesis of various heterocycles. For instance, its reaction with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone led to the formation of different heterocyclic compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and others, demonstrating its utility in organic synthesis (Pokhodylo, Matiichuk & Obushak, 2010).

  • Antioxidant for Synthetic Ester Oil : A derivative of the compound, named T512, was loaded by mesoporous silica nanoparticles (MSNs) to create an antioxidant for synthetic ester lubricant oil. This study highlighted the compound's potential in enhancing the stability of di-iso-octylsebacate (DIOS) against oxidation, suggesting its application in industrial lubricants (Huang et al., 2018).

  • Chemical Characterization in Plant Leaves : Research on Eucommia ulmoides Oliv. leaves led to the isolation of several phenolic compounds, including a derivative of our compound. This study contributes to understanding the chemical diversity in plant species and their potential applications in pharmacology or as natural products (Ren et al., 2021).

  • Catalyst in Asymmetric Hydrogenation : The compound was used in an asymmetric hydrogenation process, achieving high optical purity of methyl 3-cyclopropyl-3-hydroxypropanoate. This illustrates its role in producing enantiomerically pure substances, vital in pharmaceutical manufacturing (Nakagawa, Sugimura & Tai, 1997).

  • Tobacco Flavoring : A study on tobacco flavoring applications synthesized methyl 3-(2-oxo-cyclohexyl)propionate, closely related to the target compound. It shows the potential use of these types of compounds in flavor and fragrance industries (Yu, 2010).

  • Food Contact Materials Safety Evaluation : The safety of a structurally similar compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, was evaluated for use in food contact materials. This indicates the importance of assessing the safety profile of these compounds for potential use in food-related applications (Flavourings, 2011).

Mechanism of Action

Target of Action

The primary targets of “methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate” are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other phenolic compounds, it may interact with its targets through similar mechanisms, such as binding to proteins or enzymes, altering their function . More research is needed to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Phenolic compounds are known to affect a variety of pathways, including those involved in inflammation, oxidation, and cell signaling

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . Metabolism often involves conjugation reactions, and excretion typically occurs via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.

Result of Action

Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For example, the compound’s activity may be enhanced or inhibited by the presence of certain enzymes or other molecules .

Properties

IUPAC Name

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFBXFVUPMAJK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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